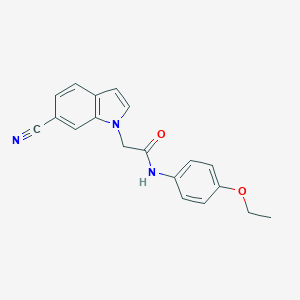![molecular formula C19H26N4O2S B296218 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as "compound X" in the scientific literature.
作用机制
The mechanism of action of compound X is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes or proteins involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. For example, it can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using compound X in lab experiments is its potential as a therapeutic agent for inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in these applications.
未来方向
There are several future directions for research on compound X. One area of interest is to further investigate its potential as an anti-inflammatory agent, particularly in the treatment of inflammatory bowel disease and rheumatoid arthritis. Another area of interest is to explore its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of compound X and to optimize its use in therapeutic applications.
合成方法
Compound X can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol with 4-ethoxyphenylacetyl chloride to form an intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 1,1'-carbonyldiimidazole to form the final product, 2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide.
科学研究应用
Compound X has been studied for its potential therapeutic benefits in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that compound X can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that compound X can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer treatment.
属性
分子式 |
C19H26N4O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC 名称 |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H26N4O2S/c1-3-25-17-11-9-15(10-12-17)20-18(24)13-26-19-22-21-14(2)23(19)16-7-5-4-6-8-16/h9-12,16H,3-8,13H2,1-2H3,(H,20,24) |
InChI 键 |
JPCMEDQAMLEDPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3CCCCC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B296135.png)
![6-amino-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296137.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B296144.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B296146.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cycloheptylacetamide](/img/structure/B296147.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B296148.png)


![methyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B296152.png)

![3-[(2,3-dimethylphenyl)sulfamoyl]-4-methyl-N-phenylbenzamide](/img/structure/B296156.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B296157.png)
![2-{[(dimethylamino)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B296158.png)
